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For researchers, scientists, and engineers in high-power electronics, accurate simulation
models for Silicon Carbide (SiC) devices are indispensable for design optimization and
performance prediction. This guide provides a comparative overview of common SiC device
simulation models and the experimental techniques used for their validation, supported by
experimental data and detailed protocols.

The unique material properties of Silicon Carbide, such as its wide bandgap, high thermal
conductivity, and high critical electric field, enable the development of power devices that offer
higher blocking voltages, lower losses, and faster switching speeds compared to their silicon
counterparts.[1][2] However, to fully harness these benefits in real-world applications,
simulation models must accurately capture the complex static and dynamic behavior of these
devices. This necessitates rigorous experimental validation.

Comparative Analysis of SiC Device Simulation
Models

SiC device simulation models can be broadly categorized into three types: physics-based
(TCAD), circuit-level (SPICE), and behavioral models. The choice of model depends on the
required accuracy, computational cost, and the specific aspect of device performance being
investigated.
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Experimental Validation Protocols

Accurate validation of SiC device simulation models hinges on precise experimental
measurements. The following are key experimental protocols used to characterize the static
and dynamic performance of SiC devices.

Double Pulse Test (DPT) for Switching Characteristics

The Double Pulse Test is the industry-standard method for characterizing the switching
performance of power devices, including turn-on and turn-off times, and energy losses.

Experimental Protocol:

Circuit Setup: A dedicated DPT circuit is used, typically consisting of a DC voltage source, a
bus capacitor, an inductive load, a freewheeling diode, and the Device Under Test (DUT).
The gate of the DUT is controlled by a gate driver capable of generating two consecutive
pulses.

Pulse Sequence:

o The first pulse is applied to the DUT to build up the desired current in the inductor. The
duration of this pulse determines the test current.

o The DUT is then turned off for a short period, during which the inductor current circulates
through the freewheeling diode.
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o The second pulse turns the DUT back on, allowing for the measurement of the turn-on
characteristics at the established current level. The device is then turned off again to
measure the turn-off characteristics.

o Measurements: High-bandwidth voltage and current probes are used to measure the drain-
source voltage (Vds) and drain current (Id) of the DUT, as well as the gate-source voltage

(Vgs).

o Data Extraction: From the measured waveforms, key switching parameters are extracted,
including:

[e]

Turn-on (ton) and turn-off (toff) times.

o

Turn-on (Eon) and turn-off (Eoff) switching energies.

[¢]

Voltage and current overshoot.

[¢]

Reverse recovery characteristics of the body diode.[4]

Capacitance-Voltage (C-V) Measurement

The nonlinear junction capacitances of a SiC MOSFET (Cgs, Cgd, Cds) play a crucial role in its
switching behavior. Accurate C-V measurements are essential for developing and validating
dynamic device models.

Experimental Protocol:

o Instrumentation: An LCR meter is used to measure the capacitance. For high-voltage
devices, a specialized C-V measurement setup is required to apply a DC bias voltage across
the device terminals while the small AC signal from the LCR meter measures the
capacitance.

o Measurement Configuration:

o Cgs (Gate-to-Source Capacitance): Measured between the gate and source terminals with
the drain shorted to the source.
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o Cds (Drain-to-Source Capacitance): Measured between the drain and source terminals
with the gate shorted to the source.

o Cgd (Gate-to-Drain Capacitance): Measured between the gate and drain terminals with

the source open.

e Procedure: The DC bias voltage (Vds or Vgs) is swept across the desired range, and the
capacitance is recorded at each voltage point. This provides the characteristic C-V curves for
the device.

Parasitic Inductance Extraction

Parasitic inductances in the device package and the surrounding circuit can significantly impact
the switching performance, leading to voltage overshoots and oscillations.

Methodology:

o S-parameter Measurement: A Vector Network Analyzer (VNA) is often used to measure the
S-parameters of the device over a wide frequency range.

e Model Fitting: The measured S-parameters are then used to fit an equivalent circuit model
that includes the parasitic inductances and capacitances. This allows for the extraction of the
values of these parasitic elements.

Quantitative Data Comparison

The following tables provide a summary of comparative data between simulation and
experimental results for SIC MOSFETs. The data is indicative and will vary for different devices
and test conditions.

Table 1: Comparison of Switching Characteristics for a 1.2 kV SiC MOSFET
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Parameter Experimental (DPT) SPICE Simulation TCAD Simulation
Turn-on Time (ton) 50 ns 55 ns 48 ns

Turn-off Time (toff) 40 ns 45 ns 38 ns

Turn-on Energy (Eon) 250 pJ 270 pJ 240 pd

Turn-off Energy (Eoff) 150 uJ 165 uJ 145

Vds Overshoot 50V 48 V 52V

Table 2: Comparison of Device Capacitances for a 1.2 kV SiC MOSFET (at Vds = 400V)

Capacitance Experimental (C-V)  SPICE Model TCAD Simulation
Ciss (Cgs + Cgd) 1200 pF 1150 pF 1220 pF

Coss (Cds + Cgd) 100 pF 110 pF 95 pF

Crss (Cgd) 15 pF 18 pF 14 pF

Visualizing the Validation Workflow

The process of developing and validating a SiC device simulation model can be visualized as a
systematic workflow.
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Workflow for SiC device model validation.

Logical Relationship in Double Pulse Testing

The logical sequence of events during a double pulse test is critical for accurate

characterization of the device's switching performance.
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Logical flow of a Double Pulse Test.

In conclusion, the experimental validation of SiC device simulation models is a critical step in
the design and optimization of high-performance power electronic systems. By employing
rigorous experimental protocols and comparing the results with different simulation models,
researchers and engineers can develop a high degree of confidence in their designs, ultimately
accelerating the adoption of SiC technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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